molecular formula C11H13NO4 B13236382 [(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol

[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol

Cat. No.: B13236382
M. Wt: 223.22 g/mol
InChI Key: BIBCJADOERSLBC-DTWKUNHWSA-N
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Description

[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol is a chiral tetrahydrofuran derivative featuring a 2-nitrophenyl substituent at the 4R position of the oxolane (tetrahydrofuran) ring and a hydroxymethyl group at the 2R position.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

[(2R,4R)-4-(2-nitrophenyl)oxolan-2-yl]methanol

InChI

InChI=1S/C11H13NO4/c13-6-9-5-8(7-16-9)10-3-1-2-4-11(10)12(14)15/h1-4,8-9,13H,5-7H2/t8-,9+/m0/s1

InChI Key

BIBCJADOERSLBC-DTWKUNHWSA-N

Isomeric SMILES

C1[C@@H](CO[C@H]1CO)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1C(COC1CO)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Materials

Synthetic Route Overview

The general synthetic strategy involves:

Reaction Conditions

  • Base Catalysts : Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used to facilitate ring closure and nucleophilic attack.
  • Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to dissolve reactants and promote reaction efficiency.
  • Temperature Control : Reactions are typically conducted at moderate temperatures (25–80°C) to optimize yield and minimize side reactions.
  • Time : Reaction times vary from several hours to overnight depending on scale and conditions.

Industrial Scale Considerations

  • Continuous Flow Reactors : For large-scale synthesis, continuous flow technology is employed to maintain consistent reaction conditions, improve safety, and enhance product yield and purity.
  • Purification : Crystallization or chromatographic techniques are used to isolate the pure diastereomer.
Step Reaction Type Reagents/Conditions Outcome
1. Nucleophilic ring-opening Nucleophilic substitution 2-Nitrobenzaldehyde + (R)-glycidol, base (NaOH/K2CO3), solvent (DMF/THF), 25–80°C Formation of intermediate with oxolane ring and nitrophenyl substituent
2. Cyclization Intramolecular ring closure Continued base catalysis, controlled temperature Formation of (2R,4R)-configured oxolane ring
3. Purification Crystallization/Chromatography Solvent systems tailored to polarity Isolation of pure [(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol
  • The stereochemical outcome is influenced by the choice of base and solvent, with potassium carbonate in DMF providing optimal yields of the (2R,4R) diastereomer.
  • Reaction temperature above 80°C can lead to side reactions and racemization.
  • Continuous flow synthesis improves reproducibility and scalability while reducing reaction times.
  • Modifications of the nitrophenyl group position or substitution pattern affect electronic properties and solubility, which can be exploited for tailored applications.
Parameter Optimal Condition Notes
Starting materials 2-Nitrobenzaldehyde, (R)-glycidol Commercially available
Base catalyst K2CO3 or NaOH K2CO3 preferred for selectivity
Solvent DMF or THF DMF improves solubility and yields
Temperature 25–80°C Avoid >80°C to prevent racemization
Reaction time 6–24 hours Depends on scale and conditions
Purification Crystallization or column chromatography Ensures diastereomeric purity
Scale-up Continuous flow reactors Enhances consistency and safety

The preparation of [(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol is efficiently achieved through the nucleophilic ring-opening of (R)-glycidol by 2-nitrobenzaldehyde under basic conditions, followed by cyclization to form the oxolane ring with controlled stereochemistry. Optimization of reaction conditions such as base type, solvent, temperature, and reaction time is crucial for high yield and purity. Industrial-scale synthesis benefits from continuous flow methodologies. Analytical techniques including NMR and HPLC are indispensable for monitoring and confirming product quality.

Chemical Reactions Analysis

[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:

Scientific Research Applications

[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituted Phenyl Oxolan Derivatives

Compounds sharing the oxolan-2-yl methanol core but differing in aryl substituents are critical for comparative analysis (Table 1).

Table 1: Comparison of [(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol with Substituted Phenyl Analogs

Compound Name Substituent Position/Group Molecular Formula (Inferred) Key Features Reference
[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol 2-Nitrophenyl (ortho) C₁₁H₁₃NO₄ Strong electron-withdrawing nitro group; steric hindrance at ortho position
[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol 3-Fluorophenyl (meta) C₁₁H₁₃FO₂ Moderate electron-withdrawing fluorine; meta substitution reduces steric effects
[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol 4-Nitrophenyl (para) C₁₁H₁₃NO₄ Para-nitro group enhances electronic effects without steric hindrance
[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol 4-Methylphenyl (para) C₁₂H₁₆O₂ Electron-donating methyl group; increased hydrophobicity

Key Observations :

  • Electronic Effects: The nitro group’s position (ortho vs. para) significantly alters electronic distribution.
  • Polarity: Nitro-substituted derivatives (C₁₁H₁₃NO₄) are more polar than methyl- or fluorine-substituted analogs, impacting solubility and chromatographic behavior.

Nucleoside Analogs with Oxolan Moieties

Compounds like Gemcitabine Hydrochloride () and 4-Amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one () share the oxolan ring but feature additional functional groups (e.g., fluorinated hydroxyl groups, nucleobases). These modifications confer distinct pharmacological properties:

  • Gemcitabine Hydrochloride : A nucleoside analog with antitumor activity due to DNA synthesis inhibition. Its 2R,4R-difluoro substitution and hydroxyl groups enhance water solubility (C₉H₁₁F₂N₃O₄, MW 263.2 g/mol) .
  • Comparison : The target compound lacks nucleobase and phosphate groups, limiting direct pharmacological overlap but highlighting the oxolan ring’s versatility in drug design.

Heterocyclic Variants: Dioxane vs. Oxolane

(2R)-1,4-Dioxan-2-ylmethanol () replaces the oxolane ring with a 1,4-dioxane structure. Key differences:

  • Ring Oxygen Atoms : Dioxane has two oxygen atoms, increasing polarity and conformational flexibility compared to oxolane.
  • Physicochemical Properties : The dioxane derivative (C₅H₁₀O₃, MW 118.13) has a higher oxygen content, enhancing hydrophilicity relative to the target compound .

Physicochemical Properties and Solubility

  • [(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol: Predicted to exhibit moderate solubility in polar organic solvents (e.g., methanol) due to the nitro group’s polarity, though lower than hydroxyl-rich analogs like Gemcitabine .
  • Neomycin Sulfate (): A highly polar aminoglycoside antibiotic with multiple hydroxyl and amino groups (C₂₃H₄₆N₆O₁₃S, MW 712.73).

Biological Activity

[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol is a chiral compound characterized by its oxolane (tetrahydrofuran) ring structure, a 2-nitrophenyl substituent at the 4-position, and a hydroxymethyl group at the 2-position. Its molecular formula is C11H13NO4 with a molecular weight of 223.23 g/mol. The compound's unique structural features suggest potential biological activities, although specific data remains limited.

Structural Characteristics

The compound contains several functional groups that may influence its biological activity:

  • Oxolane Ring : A cyclic ether that can participate in various chemical reactions.
  • Nitrophenyl Group : Known for its potential to interact with biological targets through electrophilic mechanisms.
  • Hydroxymethyl Group : A functional group that can serve as a site for further chemical modifications.

Potential Biological Activities

While direct studies on [(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol are scarce, related compounds have demonstrated various biological activities, including:

  • Antiviral Activity : Compounds with similar nitrophenyl substitutions have shown potential in inhibiting viral replication.
  • Enzyme Inhibition : The presence of the nitrophenyl group may allow for interactions with enzymes, potentially leading to inhibition or modulation of enzyme activity.

Comparative Analysis of Similar Compounds

A review of structurally similar compounds reveals insights into potential biological activities. The following table summarizes findings from various studies:

Compound NameBiological ActivityReference
2-Nitrophenylacetic AcidAnti-inflammatory
4-NitrophenolAntimicrobial
2-NitrobenzaldehydeCytotoxic to cancer cells

Case Studies and Research Findings

  • Antiviral Properties : A study indicated that compounds featuring nitrophenyl groups exhibit antiviral properties by interfering with viral entry or replication mechanisms. Further exploration into [(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol could elucidate similar effects.
  • Enzyme Interaction Studies : Research has shown that nitro-substituted compounds can act as reversible inhibitors of certain enzymes. For instance, a study on related oxolane derivatives demonstrated significant inhibition of specific metabolic enzymes, suggesting that [(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol may have comparable interactions .
  • Synthesis and Modifications : The synthesis pathways for [(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol have been explored in various chemical studies. These pathways often involve the modification of existing compounds to enhance biological activity or selectivity towards specific targets.

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